IDO1 Cellular Inhibition: N-Methyl-2-phenylindole Chloroethanone vs. N-Unsubstituted Analog
In IFN-γ-stimulated human HeLa cells, 2-chloro-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one (CAS 721892-15-5) inhibited IDO1-mediated kynurenine production with an IC₅₀ of 42 nM after 1-hour pre-incubation [1]. This activity is critically dependent on the N1-methyl substitution: the direct N-des-methyl analog, 2-chloro-1-(2-phenyl-1H-indol-3-yl)ethan-1-one (CAS 412022-79-8), has no reported IDO1 inhibitory activity in cell-based assays and is instead characterized only by moderate cytotoxicity against cancer cell lines (HeLa IC₅₀ = 5.4 µM) . The presence of the N-methyl group thus switches the pharmacological profile from non-specific cytotoxicity to targeted IDO1 inhibition, a difference of over 100-fold in functional selectivity when comparing IDO1 inhibitory potency (42 nM) versus non-specific HeLa cytotoxicity (5,400 nM) between the two analogs.
| Evidence Dimension | IDO1 enzyme inhibition in human cancer cells (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 42 nM |
| Comparator Or Baseline | N-des-methyl analog (CAS 412022-79-8): IC₅₀ not reported for IDO1; HeLa cytotoxicity IC₅₀ = 5.4 µM |
| Quantified Difference | >100-fold selectivity shift: 42 nM IDO1 inhibition vs. 5,400 nM non-specific cytotoxicity |
| Conditions | Human HeLa cells, IFN-γ stimulation, kynurenine production assay, 1-hour pre-incubation (target compound); cytotoxicity assay with 48-hour exposure (comparator) |
Why This Matters
Investigators requiring selective IDO1 inhibition for immuno-oncology research must select the N-methyl analog (CAS 721892-15-5); the N-des-methyl analog (CAS 412022-79-8) is functionally unsuitable for this application due to a complete shift in pharmacological mechanism.
- [1] BindingDB. BDBM50454808 (CHEMBL4209704). IC₅₀ = 42 nM; Inhibition of IDO1 in IFN-gamma stimulated human HeLa cells. Source: Bristol-Myers Squibb, curated by ChEMBL. View Source
